molecular formula C16H14N4S2 B293937 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293937
M. Wt: 326.4 g/mol
InChI Key: ODBPIERZPUGMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPD is a heterocyclic compound that contains a triazole and thiadiazole ring, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to activate the caspase-3 pathway, which is involved in the initiation of apoptosis. 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth. In addition, 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and repair.
Biochemical and Physiological Effects:
6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and stable chemical structure. 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also readily available and affordable, which makes it a suitable candidate for large-scale production. However, 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may limit its use in some applications. In addition, 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has not been extensively studied for its toxicological properties, which may limit its use in some biomedical applications.

Future Directions

There are several future directions for the research on 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the development of novel 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based drugs with improved efficacy and reduced toxicity. The synthesis of 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based materials with enhanced device performance and stability for organic electronic applications is also an area of active research. In addition, the investigation of the mechanism of action of 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its biochemical and physiological effects is an important area of future research, which may provide insights into its potential applications in various fields.

Synthesis Methods

The synthesis of 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-thiophenecarboxylic acid with thiosemicarbazide, followed by the reaction with 1,3-dibromopropane and sodium azide. The final product is obtained by the reaction of the intermediate with phenylacetylene in the presence of copper(I) iodide. The synthesis method of 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a relatively simple and efficient process, which makes it a suitable candidate for large-scale production.

Scientific Research Applications

6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of novel drugs.
In materials science, 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of various organic semiconductors, which have potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). 6-(3-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based materials have shown high device performance and stability, which make them attractive for commercial applications.

properties

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

6-(3-phenylpropyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4S2/c1-2-6-12(7-3-1)8-4-10-14-19-20-15(13-9-5-11-21-13)17-18-16(20)22-14/h1-3,5-7,9,11H,4,8,10H2

InChI Key

ODBPIERZPUGMHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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